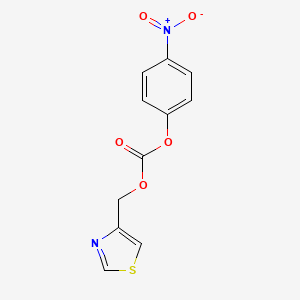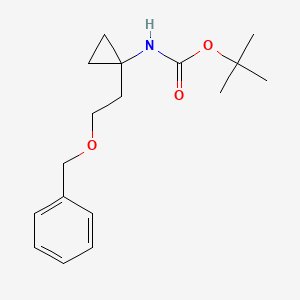
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is known for its use in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the addition of the cyclopropyl group . The reaction conditions often require a metal-free environment and proceed smoothly under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a radical initiator.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines or alcohols.
Substitution: Substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications . Its stability and ease of removal make it a valuable tool in multi-step synthesis processes.
Biology and Medicine: In biological research, tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective functionalization of complex molecules .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions or by catalytic hydrogenation, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-phenylmethoxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-17(9-10-17)11-12-20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
QCMIAGOLQGZPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


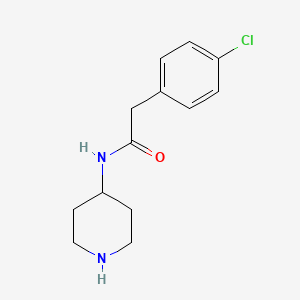

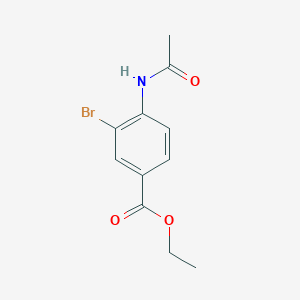
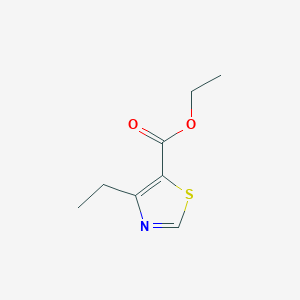
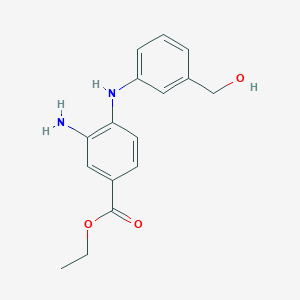
![(2R)-1-[2-(5-bromo-1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine](/img/structure/B8314843.png)
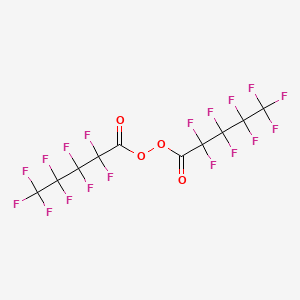
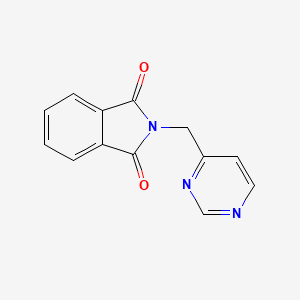
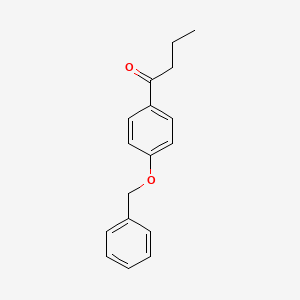
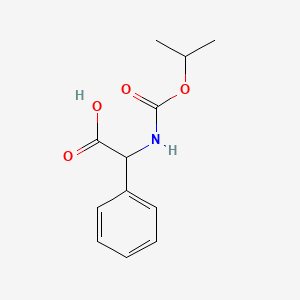
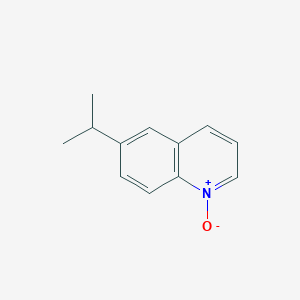
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde](/img/structure/B8314900.png)
